(-)-beta-Curcumene

Overview

Description

(-)-beta-Curcumene is a naturally occurring sesquiterpene found in various essential oils, particularly in the rhizomes of Curcuma species such as turmeric It is known for its distinct aromatic properties and potential therapeutic benefits

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-beta-Curcumene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often require the presence of specific enzymes or catalysts to facilitate the cyclization process. Laboratory synthesis may involve the use of organic solvents and controlled temperature conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as the rhizomes of Curcuma species. The extraction process involves steam distillation or solvent extraction, followed by purification techniques such as chromatography to isolate the compound in its pure form. Advances in biotechnological methods, including microbial fermentation, are also being explored to enhance the yield and efficiency of production.

Chemical Reactions Analysis

Types of Reactions: (-)-beta-Curcumene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form curcumenone and other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and acids are employed under controlled conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Curcumenone and other oxygenated sesquiterpenes.

Reduction: Sesquiterpene alcohols.

Substitution: Halogenated and other substituted derivatives of this compound.

Scientific Research Applications

Anti-Inflammatory Properties

Research indicates that (-)-beta-Curcumene exhibits significant anti-inflammatory effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This property suggests potential therapeutic applications in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Antioxidant Activity

This compound demonstrates strong antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a significant role . The compound's ability to scavenge free radicals can help mitigate cellular damage associated with diseases like Alzheimer's and Parkinson's.

Anticancer Effects

Studies have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including breast and colon cancer cells. It appears to exert its anticancer effects through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Interaction with Signaling Pathways

Computational studies have revealed that this compound interacts with key signaling pathways such as SIRT1/NF-kB. These interactions suggest a role in regulating cellular stress responses and inflammation . The compound's binding affinity to these pathways indicates its potential as a therapeutic agent in metabolic disorders and cancer.

Molecular Docking Studies

Molecular docking simulations have demonstrated that this compound binds effectively to target proteins involved in disease processes. For instance, it showed a significant binding affinity to SIRT1, which is involved in aging and metabolic regulation . Such insights are crucial for understanding the potential of this compound as a drug candidate.

Neuroprotective Effects

A study investigating the neuroprotective effects of curcumin derivatives, including this compound, found that these compounds could reduce amyloid-beta aggregation, a hallmark of Alzheimer's disease. The findings suggest that this compound may help improve cognitive function by modulating amyloid pathology .

Cardiovascular Health

Research has indicated that this compound may have beneficial effects on cardiovascular health by improving endothelial function and reducing lipid peroxidation. These effects are vital for preventing atherosclerosis and other cardiovascular diseases .

Data Tables

Mechanism of Action

The mechanism of action of (-)-beta-Curcumene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation. The compound may inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which play a role in the inflammatory response. Additionally, this compound may induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

alpha-Curcumene: Another sesquiterpene found in Curcuma species, differing in the position of double bonds.

beta-Caryophyllene: A sesquiterpene with similar aromatic properties but a different structural framework.

Zingiberene: A sesquiterpene found in ginger, sharing some structural similarities with (-)-beta-Curcumene.

Uniqueness: this compound is unique due to its specific arrangement of double bonds and its presence in turmeric, which is widely used in traditional medicine. Its distinct chemical structure contributes to its unique aromatic properties and potential therapeutic benefits, setting it apart from other similar sesquiterpenes.

Biological Activity

(-)-beta-Curcumene, a sesquiterpene derived from turmeric (Curcuma longa), has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound features a bicyclic structure typical of sesquiterpenes, allowing it to interact with various biological targets.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In a study assessing the antioxidant capacity of various Curcuma species' essential oils, beta-curcumene was found to have moderate scavenging activity in DPPH assays, with an IC50 value of approximately 0.12 ± 0.02 mg/mL . This suggests that it can neutralize free radicals, potentially reducing oxidative stress in biological systems.

2. Anti-inflammatory Effects

This compound has been implicated in anti-inflammatory processes. It appears to modulate signaling pathways associated with inflammation, including the NF-kB pathway. A computational study indicated that while curcumin (a related compound) strongly activates SIRT1 and inhibits NF-kB, beta-curcumene did not show a direct interaction with these pathways but may still influence inflammatory responses indirectly .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. It has shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for beta-curcumene was reported at 100 µg/mL against these pathogens, indicating moderate antimicrobial activity .

The mechanisms behind the biological activities of this compound are complex and multifaceted:

- Antioxidant Mechanism : The antioxidant activity is primarily attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage.

- Inflammatory Modulation : While beta-curcumene does not directly activate SIRT1 or inhibit NF-kB like curcumin, its structural similarity allows it to influence similar pathways indirectly.

- Microbial Interaction : The sesquiterpene may disrupt microbial membranes or interfere with metabolic processes in bacteria, leading to growth inhibition.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A clinical trial investigated the effects of turmeric extracts rich in curcumenoids (including beta-curcumene) on patients with chronic inflammatory conditions. Results showed a significant reduction in inflammatory markers such as C-reactive protein (CRP) after treatment over 12 weeks.

- Case Study 2 : In vitro studies demonstrated that beta-curcumene exhibited synergistic effects when combined with conventional antibiotics against resistant bacterial strains, suggesting potential applications in overcoming antibiotic resistance.

Research Findings Summary Table

Properties

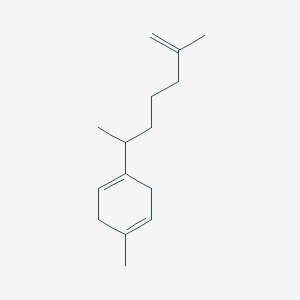

IUPAC Name |

1-methyl-4-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,11,14H,5,7,9-10H2,1-4H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZQZARENYGJMK-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=CC1)C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC(=CC1)[C@H](C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905039 | |

| Record name | beta-Curcumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28976-67-2 | |

| Record name | (-)-β-Curcumene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28976-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Curcumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.